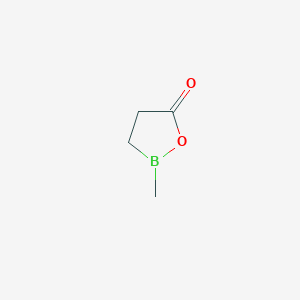![molecular formula C19H22ClN3O2 B12633986 2-[1-(2-Amino-3-chlorophenyl)-4-benzylpiperazin-2-yl]acetic acid](/img/structure/B12633986.png)
2-[1-(2-Amino-3-chlorophenyl)-4-benzylpiperazin-2-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(2-Amino-3-chlorophenyl)-4-benzylpiperazin-2-yl]acetic acid is a complex organic compound that features a piperazine ring substituted with an amino-chlorophenyl group and a benzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Amino-3-chlorophenyl)-4-benzylpiperazin-2-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under reflux conditions.
Substitution with Amino-Chlorophenyl Group: The piperazine ring is then reacted with 2-amino-3-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the amino-chlorophenyl group.
Benzylation: The intermediate product is further reacted with benzyl chloride in the presence of a base to introduce the benzyl group.
Acetylation: Finally, the compound is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(2-Amino-3-chlorophenyl)-4-benzylpiperazin-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and chloro positions, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Azides or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
2-[1-(2-Amino-3-chlorophenyl)-4-benzylpiperazin-2-yl]acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a precursor or intermediate in the synthesis of various pharmacologically active compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-[1-(2-Amino-3-chlorophenyl)-4-benzylpiperazin-2-yl]acetic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Amino-4-chlorophenyl)acetic acid
- 2-Chlorophenylacetic acid
- 2-Amino-2-(2-chlorophenyl)acetic acid
Uniqueness
2-[1-(2-Amino-3-chlorophenyl)-4-benzylpiperazin-2-yl]acetic acid is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C19H22ClN3O2 |
|---|---|
Peso molecular |
359.8 g/mol |
Nombre IUPAC |
2-[1-(2-amino-3-chlorophenyl)-4-benzylpiperazin-2-yl]acetic acid |
InChI |
InChI=1S/C19H22ClN3O2/c20-16-7-4-8-17(19(16)21)23-10-9-22(13-15(23)11-18(24)25)12-14-5-2-1-3-6-14/h1-8,15H,9-13,21H2,(H,24,25) |
Clave InChI |
YZGZVOCPNCBJLW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(CN1CC2=CC=CC=C2)CC(=O)O)C3=C(C(=CC=C3)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


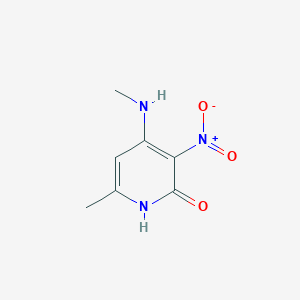
![2-[(2R)-2-Amino-3-methylbutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12633910.png)
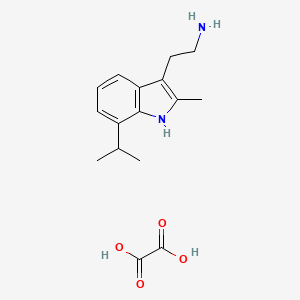
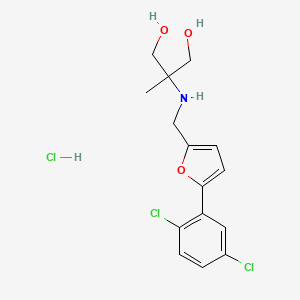
![(3aS,6aR)-5-(3-chloro-4-fluorophenyl)-3-(1,3-dimethylpyrazol-4-yl)-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B12633935.png)
![(2Z,5E)-3-ethyl-2-[(5-fluoro-3-methyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5-[(2E)-2-(3-methyl-1,3-benzothiazol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one;chloride](/img/structure/B12633947.png)
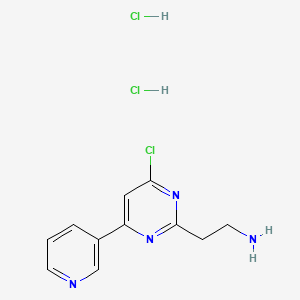
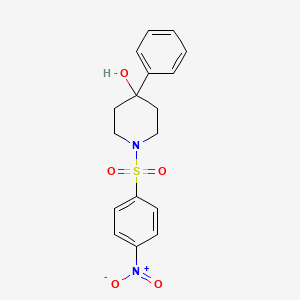
![2-(Diphenylphosphanyl)-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine](/img/structure/B12633962.png)
![2-[2-(Trifluoromethyl)benzene-1-sulfonyl]pyridine](/img/structure/B12633971.png)

![Tert-butyl 2-[4-chloro-2-[2-(5-methylsulfonyl-2-piperidin-1-ylphenyl)ethynyl]phenoxy]acetate](/img/structure/B12633979.png)

